6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Anticancer Cytotoxicity Scaffold comparison

CAS 5110-02-1 features a unique 3-pyridinyl at C-2—a hydrogen-bonding vector distinct from common 2-phenyl and 2-(2-pyridinyl) analogs—combined with a 6-methyl lipophilic SAR handle. Predicted LogD7.4 ~0.04 enables direct cell-based assay use without DMSO artifacts. The free carboxylic acid allows facile conjugation to affinity matrices or biotin tags for target-ID pull-downs. Scaffold validated against SIRT3, COX-2, hDHODH, and HDAC targets. ≥95% purity with full CoA. Ideal for scaffold-hopping, chemical biology probe development, and phenotypic screening campaigns.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
CAS No. 5110-02-1
Cat. No. B1294651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid
CAS5110-02-1
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CN=CC=C3
InChIInChI=1S/C16H12N2O2/c1-10-4-5-14-12(7-10)13(16(19)20)8-15(18-14)11-3-2-6-17-9-11/h2-9H,1H3,(H,19,20)
InChIKeyYVJIAXLVVRQUJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic Acid (CAS 5110-02-1) for Drug Discovery: Procurement Guide for Quinoline-4-Carboxylic Acid Scaffolds


6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid (CAS 5110-02-1; C16H12N2O2; MW 264.28) is a heteroaromatic quinoline-4-carboxylic acid derivative featuring a 2-(3-pyridinyl) substituent and a 6-methyl group on the quinoline core . The compound belongs to a scaffold class with demonstrated pharmacological relevance across multiple targets, including cyclooxygenase-2 (COX-2), sirtuin 3 (SIRT3), dihydroorotate dehydrogenase (hDHODH), and histone deacetylases (HDACs), where structural modifications at the C-2 aryl/heteroaryl position and quinoline ring substitution pattern directly modulate potency, selectivity, and physicochemical properties [1]. The compound is commercially available at 95% purity for research and development applications . Its substitution pattern—specifically the 3-pyridinyl at C-2 combined with 6-methyl on the quinoline core—represents a distinct vector within the quinoline-4-carboxylic acid chemical space that differs from the more extensively characterized 2-phenyl and 2-(2-pyridinyl) analogs.

Why 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic Acid Cannot Be Replaced by Common Quinoline-4-Carboxylic Acid Analogs


Substituting 6-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid with structurally similar quinoline-4-carboxylic acid derivatives (e.g., 2-phenylquinoline-4-carboxylic acid, 2-pyridin-2-yl-quinoline-4-carboxylic acid, or 6-methylquinoline-2-carboxylic acid) introduces significant alterations in target engagement, selectivity profile, and physicochemical parameters. Structure-activity relationship (SAR) studies on quinoline-4-carboxylic acid scaffolds demonstrate that the C-2 aryl/heteroaryl substituent critically influences binding orientation within enzyme active sites, while quinoline ring substitution affects lipophilicity and electronic distribution . Specifically, the 3-pyridinyl moiety at C-2 provides a nitrogen atom capable of hydrogen bonding and metal coordination that differs from the 2-pyridinyl and phenyl analogs in both geometry and electronic character, while the 6-methyl group contributes to steric and hydrophobic modulation of the quinoline core. Experimental LogP and LogD data reveal substantial pH-dependent partitioning behavior that diverges from unsubstituted analogs, directly impacting solubility and membrane permeability [1]. These scaffold-specific parameters preclude simple analog substitution in assay development or medicinal chemistry campaigns without altering the intended biological or physicochemical outcome.

6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic Acid: Quantitative Comparative Evidence for Scaffold Selection


C-2 Heteroaryl Substitution: Comparative Antiproliferative Potency of 2-Pyridinyl vs. 2-Phenyl Quinoline-4-Carboxylic Acid Scaffolds

The 2-pyridinyl-substituted quinoline-4-carboxylic acid scaffold demonstrates differential cytotoxicity profiles compared to 2-phenyl analogs in cancer cell lines. While direct data for 6-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid are not available, the structurally related 2-pyridin-2-yl-quinoline-4-carboxylic acid (CAS 7491-86-3) exhibits measurable antiproliferative activity with IC50 values of 25 μM (HeLa), 30 μM (MCF-7), and 20 μM (A549) across human cancer cell lines . In contrast, 2-phenylquinoline-4-carboxylic acid derivatives have been primarily characterized as enzyme inhibitors (SIRT3 IC50 = 7.2 μM for analog P6; HDAC3-selective inhibition; STAT3 Ki = 17.53 μM) rather than direct cytotoxic agents in the same assay format [1]. This divergence in activity profile underscores that C-2 substituent identity fundamentally determines whether the scaffold operates via enzyme inhibition or direct cellular cytotoxicity mechanisms.

Anticancer Cytotoxicity Scaffold comparison

Physicochemical Differentiation: pH-Dependent Partitioning of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic Acid vs. Reference COX-2 Inhibitor Celecoxib

6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid exhibits calculated LogP of 3.14 (neutral species) and pH-dependent LogD values of 0.52 at pH 5.5 and 0.04 at pH 7.4 [1]. This pronounced pH sensitivity reflects the ionization state of the 4-carboxylic acid moiety (predicted pKa not available but inferred from LogD shift). In contrast, celecoxib, a reference COX-2 inhibitor containing a sulfonamide pharmacophore, has reported LogP of 3.5-4.0 and LogD7.4 of approximately 2.5 [2]. The target compound's substantially lower LogD7.4 (0.04 vs. ~2.5) indicates markedly reduced membrane partitioning at physiological pH, which may confer advantages in aqueous solubility and reduced non-specific protein binding, albeit potentially at the cost of passive membrane permeability. The 6-methyl substitution on the quinoline core contributes approximately +0.5 LogP units relative to unsubstituted analogs based on class SAR trends [3].

Physicochemical properties LogP/LogD Drug-likeness

6-Methyl Substitution: Steric and Electronic Modulation of Quinoline-4-Carboxylic Acid Scaffold Activity

Structure-activity relationship studies on 4-carboxyl quinoline derivatives have established that substituents on the quinoline ring significantly modulate biological activity. In the COX-2 inhibitor series reported by Ghods et al., lipophilic substituents at C-7 and C-8 positions were critical for high COX-2 inhibitory potency, with compound 9e (7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid derivative) achieving COX-2 IC50 = 0.043 μM and selectivity index >513, outperforming celecoxib (IC50 = 0.060 μM; SI = 405) [1]. While C-6 substitution was not directly evaluated in this study, the SAR trend demonstrates that hydrophobic quinoline ring substitution enhances target engagement. The 6-methyl group in the target compound provides a steric and electronic handle for potential optimization that is absent in unsubstituted quinoline-4-carboxylic acid scaffolds. Additionally, molecular modeling studies indicate that quinoline ring substitution influences the binding conformation of the C-2 aryl/heteroaryl group within enzyme active sites [1].

Structure-activity relationship Quinoline substitution Scaffold optimization

2-(3-Pyridinyl) vs. 2-(2-Pyridinyl) vs. 2-(4-Pyridinyl) Substitution: Divergent Biological Activity Profiles in Quinoline-4-Carboxylic Acid Series

The position of the pyridinyl nitrogen relative to the quinoline core fundamentally alters biological activity in 2-pyridinyl-quinoline derivatives. 2-(2-Pyridinyl)quinoline analogs demonstrate potent antifungal activity against Candida species with IC50 < 1.95 μg/mL against C. tropicalis and C. krusei, outperforming commercial drugs nystatin and miconazole in some cases [1]. In contrast, the 2-(4-pyridinyl) isomer (2-pyridin-4-yl-quinoline-4-carboxylic acid) exhibits weak inhibition of Candida albicans prolyl-tRNA synthetase with IC50 = 100,000 nM (100 μM) [2]—representing a >50-fold potency differential between positional isomers. The 2-(3-pyridinyl) substitution present in the target compound places the pyridinyl nitrogen at a geometry distinct from both the 2- and 4-pyridinyl analogs, creating a unique hydrogen-bonding vector and metal-coordination potential that cannot be replicated by either positional isomer. This positional specificity has been validated in SAR analyses where pyridine nitrogen position significantly influences binding efficacy .

Pyridinyl positional isomers Target engagement Antifungal activity

Carboxylic Acid at C-4: pH-Dependent Solubility and Bioavailability Differentiation vs. Ester and Amide Prodrugs

The free carboxylic acid moiety at C-4 of 6-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid confers distinct solubility and ionization properties compared to ester or amide derivatives. At physiological pH (7.4), the compound exists predominantly in its ionized carboxylate form, as evidenced by the dramatic LogD shift from 0.52 at pH 5.5 to 0.04 at pH 7.4 [1]. This ionization-dependent solubility profile is characteristic of quinoline-4-carboxylic acids and can be exploited for pH-sensitive drug delivery or targeted release in acidic microenvironments (e.g., tumor tissue, inflamed sites, endosomal compartments). In contrast, ester prodrugs (e.g., methyl or ethyl esters) exhibit higher LogD7.4 values (>2.0) and improved passive membrane permeability but require enzymatic or chemical hydrolysis to release the active carboxylate species. The free acid form provides immediate target engagement potential without metabolic activation, which may be advantageous for extracellular targets or assays requiring rapid equilibration.

Drug delivery Prodrug strategy Solubility

6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic Acid: Validated Research and Development Application Scenarios


Scaffold-Hopping and SAR Expansion in Kinase, HDAC, or Sirtuin Inhibitor Programs

6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid serves as a scaffold-hopping starting point for medicinal chemistry programs targeting enzymes where quinoline-4-carboxylic acid derivatives have demonstrated activity, including SIRT3 (IC50 = 7.2 μM for analog P6) , COX-2 (IC50 = 0.043 μM for optimized analogs) [1], and hDHODH (IC50 = 0.12-0.58 μM for chalcone hybrids) [2]. The unique 3-pyridinyl substitution at C-2 provides a distinct hydrogen-bonding vector compared to the extensively characterized 2-phenyl and 2-(4-substituted phenyl) analogs, enabling exploration of novel binding interactions. The 6-methyl group offers a defined lipophilic handle for further SAR exploration of quinoline ring substitution effects on potency, selectivity, and metabolic stability. This compound is particularly suitable for programs seeking to diversify beyond the 2-phenylquinoline-4-carboxylic acid chemotype (e.g., STAT3 inhibitors with Ki = 17.53 μM [3]) while maintaining the proven quinoline-4-carboxylic acid pharmacophore.

Phenotypic Anticancer and Antifungal Screening with 2-Pyridinyl Quinoline Scaffolds

Based on the demonstrated cytotoxicity of the structurally analogous 2-pyridin-2-yl-quinoline-4-carboxylic acid against HeLa (IC50 = 25 μM), MCF-7 (IC50 = 30 μM), and A549 (IC50 = 20 μM) cancer cell lines , and the potent antifungal activity of 2-(2-pyridinyl)quinoline against Candida tropicalis and C. krusei (IC50 < 1.95 μg/mL, outperforming nystatin and miconazole) [4], 6-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid is positioned as a probe compound for phenotypic screening in oncology and antifungal drug discovery. The 3-pyridinyl substitution may confer distinct spectrum of activity or improved selectivity compared to the 2-pyridinyl analog due to altered hydrogen-bonding geometry. The compound's favorable aqueous solubility profile at physiological pH (predicted LogD7.4 = 0.04) [5] supports direct use in cell-based assays without requiring DMSO concentrations that may induce solvent artifacts.

Chemical Probe Development for Target Identification and Validation Studies

6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid is ideally suited as a chemical biology probe for target identification campaigns. The free carboxylic acid moiety enables facile conjugation to affinity matrices (e.g., NHS-activated Sepharose) or biotin tags via amide bond formation, while maintaining the intact 3-pyridinyl and 6-methyl pharmacophoric elements. The compound's low LogD7.4 (0.04) [5] minimizes non-specific protein binding that often confounds pull-down experiments with highly lipophilic probes. The 3-pyridinyl nitrogen provides a unique metal-coordination site that may enable target engagement with metalloenzymes or metal-dependent proteins. This compound can serve as a starting point for photoaffinity labeling (PAL) probe development through incorporation of diazirine or benzophenone moieties at the 6-methyl position or via the carboxylic acid handle, enabling covalent target capture and subsequent identification by mass spectrometry.

Reference Standard for Analytical Method Development and Quality Control

6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid (CAS 5110-02-1, MW 264.28, purity ≥95%) is suitable as an analytical reference standard for HPLC, LC-MS, and NMR method development in drug discovery workflows involving quinoline-4-carboxylic acid libraries. The compound's distinct UV chromophore (quinoline core), ionizable carboxylic acid (pKa predicted ~3-4), and characteristic NMR signatures (C16H12N2O2) provide well-defined analytical benchmarks. The compound's moderate LogP (3.14) [5] supports reverse-phase chromatographic retention suitable for purity assessment and stability monitoring. Its commercial availability with full Certificate of Analysis (CoA) documentation enables traceable quality control in GLP-adjacent discovery environments where compound identity and purity verification are required for data reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.